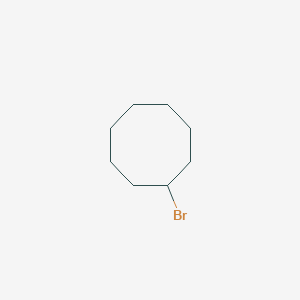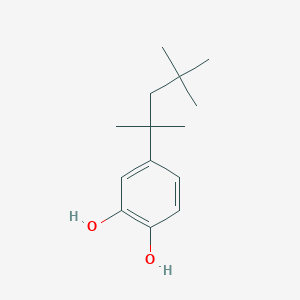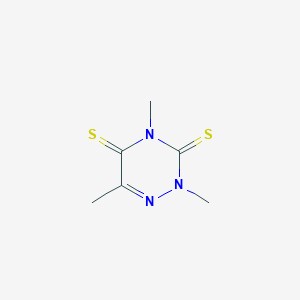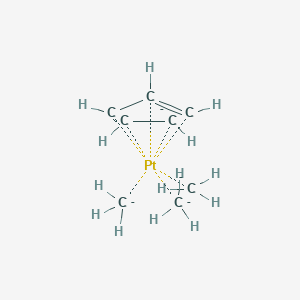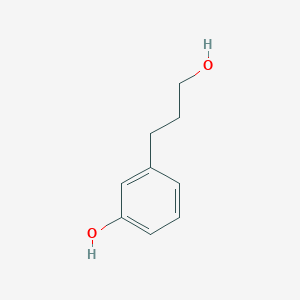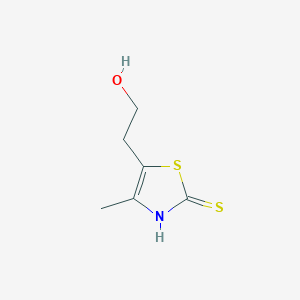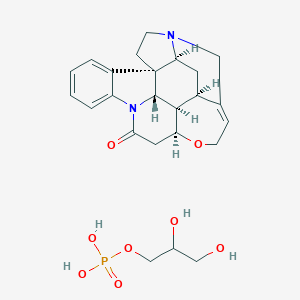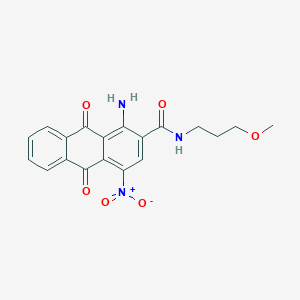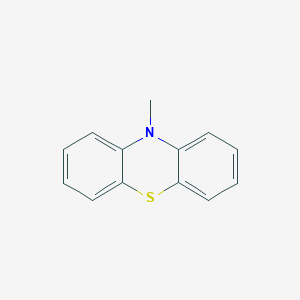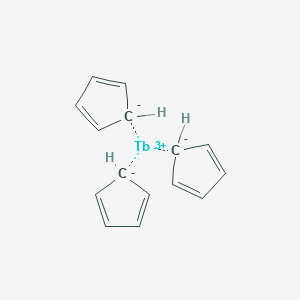
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tris(cyclopentadienyl)lanthanides typically involves the reaction of lanthanide halides with cyclopentadienyl anions. These reactions can produce complexes where the metal is coordinated by three Cp rings. While specific synthesis details for tris(eta5-cyclopentadienyl)terbium may not be directly referenced, similar processes are described for other lanthanide cyclopentadienyl complexes, indicating that similar methodologies may be applied for terbium complexes as well (Baisch et al., 2006).
Molecular Structure Analysis
Tris(eta5-cyclopentadienyl)terbium and related compounds typically feature the metal center in a sandwich-like structure flanked by cyclopentadienyl rings. These structures are often analyzed using various spectroscopic methods and X-ray diffraction. The molecular structures of these compounds can provide insights into the bonding and electronic properties of the complexes (Miyazaki et al., 2015).
Applications De Recherche Scientifique
Photophysical Properties and Bioprobes Design
Derivatives of dipicolinic acid, when functionalized and reacted with trivalent lanthanide ions including terbium, form complexes that display significant thermodynamic stability and photophysical properties. These complexes are highly efficient in sensitizing metal-centered luminescence, with potential applications in designing bioprobes. The tunability of their luminescent properties through modification of terminal functions demonstrates the potential for fine-tuning lanthanide luminescent probes for biological applications (Gassner et al., 2008).
Light-Conversion Molecular Devices
New terbium(III) complexes synthesized with 3-phenyl-4-aroyl-5-isoxazolonate show strong emission and high quantum yields, making them promising candidates for light-conversion molecular devices. The efficient energy transfer from the ligand to the terbium ion results in prominent green emission, highlighting their potential in photoluminescent applications (Biju et al., 2007).
Synthesis and Characterization
The synthesis and characterization of various terbium complexes, including those with cyclopentadienyl and pyrazolylborate ligands, have been explored. These studies not only contribute to the understanding of the structural aspects of these complexes but also open avenues for their application in catalysis and materials science (Hu & Gorun, 2001).
Photoluminescence and Advanced Materials
Terbium complexes exhibit strong green luminescence with potential applications in light-emitting devices. Studies on the photoluminescence properties of terbium complexes underscore their utility as advanced materials for green lighting applications, with specific complexes showing promising thermal stability and photoluminescence lifetimes (Yun et al., 2011).
Propriétés
IUPAC Name |
cyclopenta-1,3-diene;terbium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBVXSUUUDEEKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Tb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium | |
CAS RN |
1272-25-9 |
Source


|
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)terbium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001272259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)terbium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


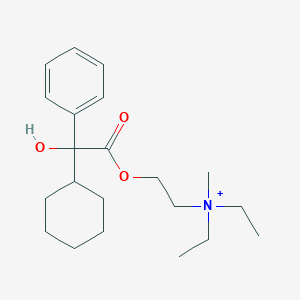
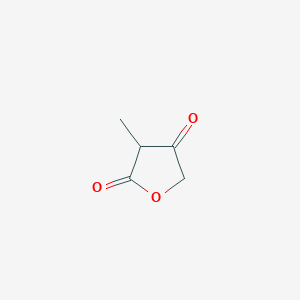
![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)
